Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-11(20-17(26)27-18(2,3)4)16(25)19-10-15-22-21-14-8-7-12(23-24(14)15)13-6-5-9-28-13/h5-9,11H,10H2,1-4H3,(H,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAGBBDLNDPISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate, identified by CAS number 1902950-58-6, is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.5 g/mol. The structure features a triazolo-pyridazine core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆O₃S |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1902950-58-6 |
Antiparasitic Activity
Recent studies have highlighted the compound's activity against Cryptosporidium species, which cause significant gastrointestinal diseases. In vitro assays have demonstrated that the compound exhibits moderate potency with an effective concentration (EC50) of approximately 2.1 μM against C. parvum. Furthermore, it has shown efficacy in various in vivo models, including mouse and calf infections, suggesting potential as a therapeutic agent for cryptosporidiosis .
Anticancer Potential
The triazole derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. For instance, studies on related triazole compounds have shown significant cytotoxicity against MCF-7 breast cancer cells . The mechanism appears to involve the inhibition of key kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with specific structural features. Modifications to the aryl groups and linker regions can significantly enhance potency and selectivity. For example, optimizing the urea linker in related compounds has been shown to improve their antiparasitic efficacy while minimizing cardiotoxicity associated with hERG channel inhibition .
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in a gnotobiotic piglet model infected with C. hominis, demonstrating promising results in reducing parasite load compared to controls.
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that modifications to the thiophene ring could enhance cytotoxic effects, highlighting the importance of structural optimization in drug development .
Scientific Research Applications
Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a carbamate moiety, and a triazolopyridazine derivative. It has potential applications in medicinal chemistry and organic synthesis because of its diverse functional groups that can interact with biological systems.
Scientific Research Applications
- Potential biological activities Compounds containing triazole rings are known for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound may depend on its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
- Essential studies Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies often involve identifying and validating the molecular targets of the compound, assessing its effects on cellular pathways and processes, and evaluating its efficacy in preclinical models of disease.
Q & A
Q. How can researchers design stability studies to assess the compound’s shelf life under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light to simulate long-term degradation. Monitor via HPLC for purity changes .
- Lyophilization Trials : Test freeze-dried vs. solution-phase stability, focusing on carbamate hydrolysis or oxidation of the thiophene ring .
- Container Screening : Compare stability in glass vs. polymer containers to assess adsorption/leaching effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
